3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one
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Overview
Description
3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling with a piperazine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required quantity, cost-effectiveness, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for various receptors.
Medicine: The compound is explored for its potential therapeutic effects, including its activity against certain diseases or conditions.
Industry: Its unique chemical properties make it a candidate for use in various industrial applications, such as materials science and catalysis.
Mechanism of Action
The mechanism by which 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to receptors, modulating enzyme activity, or influencing cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one shares structural similarities with other thiazole and piperazine derivatives.
- Compounds such as 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-methylpiperazin-1-yl)propan-1-one and 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-ethylpiperazin-1-yl)propan-1-one are examples of similar molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS2/c1-16-22-21(18-8-5-15-26-18)19(27-16)9-10-20(25)24-13-11-23(12-14-24)17-6-3-2-4-7-17/h2-8,15H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGLYSHXUUIIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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